![molecular formula C40H28N2O2S3 B14184203 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole CAS No. 840531-14-8](/img/structure/B14184203.png)
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of thiophene and benzothiadiazole units in its structure contributes to its electronic properties, making it suitable for use in organic electronics and optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-(benzyloxy)phenylthiophene and 2,1,3-benzothiadiazole derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This step involves the reaction of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the assembly of the intermediate compounds to form the target compound, this compound. This step may require additional purification and characterization to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.
化学反应分析
Types of Reactions
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or thiophene rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: Its unique electronic properties make it suitable for use in photovoltaic devices, where it can act as an electron donor or acceptor material.
Sensing Applications: The compound can be used in chemical sensors for detecting various analytes, including gases and organic compounds.
Biological Research:
作用机制
The mechanism of action of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is primarily related to its electronic properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and π-π stacking interactions. These interactions can influence the behavior of the compound in different applications, such as in organic electronics and sensing devices.
相似化合物的比较
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound has similar structural features but different functional groups, which can affect its electronic properties and applications.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-2,1,3-benzothiadiazole: Another benzothiadiazole derivative with different substituents, used in organic electronics and photovoltaic devices.
Uniqueness
The uniqueness of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole lies in its specific combination of functional groups and structural features. The presence of benzyloxyphenyl and thiophene units, along with the benzothiadiazole core, imparts distinct electronic properties that make it suitable for a wide range of applications in organic electronics, sensing, and biological research.
属性
CAS 编号 |
840531-14-8 |
|---|---|
分子式 |
C40H28N2O2S3 |
分子量 |
664.9 g/mol |
IUPAC 名称 |
4,7-bis[5-(3-phenylmethoxyphenyl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C40H28N2O2S3/c1-3-9-27(10-4-1)25-43-31-15-7-13-29(23-31)35-19-21-37(45-35)33-17-18-34(40-39(33)41-47-42-40)38-22-20-36(46-38)30-14-8-16-32(24-30)44-26-28-11-5-2-6-12-28/h1-24H,25-26H2 |
InChI 键 |
VHMOWKAMXZNROO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C6=CC=C(S6)C7=CC(=CC=C7)OCC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


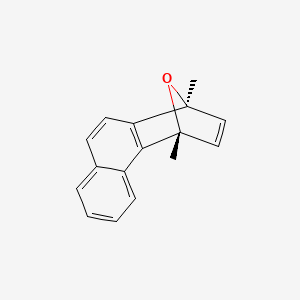
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
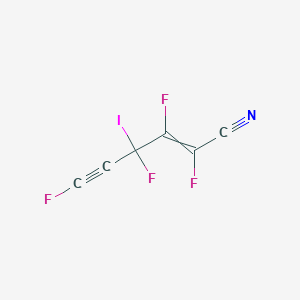
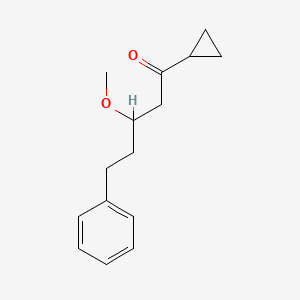
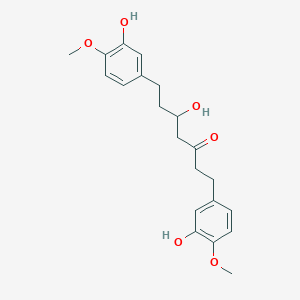
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

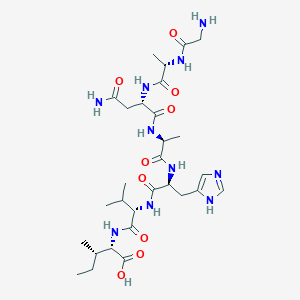
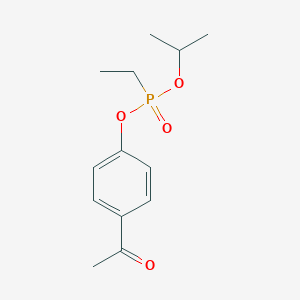
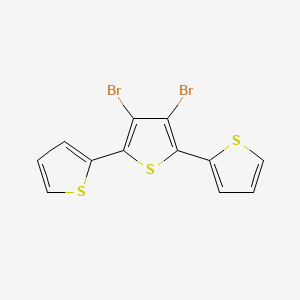
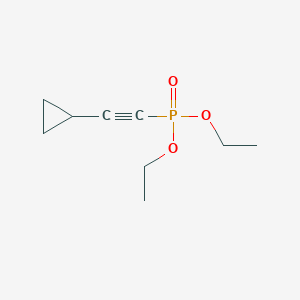
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)

